molecular formula C7H5N5O2 B1400697 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid CAS No. 1179694-12-2

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid

Cat. No.: B1400697
CAS No.: 1179694-12-2
M. Wt: 191.15 g/mol
InChI Key: BLZRQQCUUMMUEP-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid (C₇H₅N₅O₂, molecular weight 191.15 g/mol) is a heterocyclic compound featuring a pyridazine core substituted with a carboxylic acid group at position 3 and a 1,2,4-triazole moiety at position 6 . This structure combines the electron-deficient pyridazine ring with the nitrogen-rich triazole group, enabling unique coordination and hydrogen-bonding capabilities. The compound is of interest in materials science, particularly for synthesizing metal-organic frameworks (MOFs) or coordination polymers, where its dual functional groups (carboxylic acid and triazole) can act as ligands for metal ions .

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-7(14)5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZRQQCUUMMUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridazine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Methyl ester formation CH₃I, K₂CO₃, DMF, 80°CMethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate78%
Amide formation SOCI₂ followed by NH₂R (R = alkyl/aryl), THF, rt6-(1H-1,2,4-Triazol-1-yl)-N-substituted-pyridazine-3-carboxamides60–85%

Mechanistic studies indicate that the reaction with thionyl chloride generates an acyl chloride intermediate, which reacts readily with alcohols or amines. Steric hindrance from the triazole group slightly reduces yields compared to simpler pyridazine derivatives .

Decarboxylation Reactions

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming derivatives with modified electronic properties.

ConditionsProductKey Observations
Cu(OAc)₂, DMSO, 120°C6-(1H-1,2,4-Triazol-1-yl)pyridazineCO₂ evolution confirmed via FTIR; copper acts as a Lewis acid catalyst .
Pyridine, refluxSame as aboveLower efficiency (45% yield) due to side reactions at the triazole ring .

Electrophilic Substitution on the Triazole Ring

The 1,2,4-triazole moiety participates in electrophilic substitutions at the N1 and N4 positions.

ReactionReagentsProductSelectivity
Nitration HNO₃/H₂SO₄, 0°C4-Nitro-1H-1,2,4-triazol-1-yl derivativePredominant nitration at N4 due to steric and electronic factors .
Halogenation Cl₂, FeCl₃4-Chloro-1H-1,2,4-triazol-1-yl derivativeLimited regioselectivity; mixtures observed via HPLC .

Density functional theory (DFT) calculations suggest that electron-withdrawing effects from the pyridazine ring destabilize electrophilic attack at N1 .

Nucleophilic Substitution on the Pyridazine Ring

The pyridazine ring undergoes nucleophilic substitution at the C5 position, activated by the electron-withdrawing triazole group.

NucleophileConditionsProductYield
NH₃ (aqueous)100°C, sealed tube5-Amino-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid52%
CH₃ONaMeOH, reflux5-Methoxy derivative68%

Kinetic studies show second-order dependence on nucleophile concentration, consistent with a bimolecular aromatic substitution (SₙAr) mechanism .

Coordination Chemistry

The triazole and carboxylate groups act as ligands for transition metals, forming complexes with potential catalytic or biomedical applications.

Metal SaltConditionsComplex StructureApplication
Cu(II) acetateEthanol, rt[Cu(C₉H₅N₅O₂)₂(H₂O)₂]Catalyzes azide-alkyne cycloaddition .
Fe(III) chlorideMethanol, 60°COctahedral Fe(III) complexExhibits antimicrobial activity .

X-ray crystallography confirms bidentate coordination via the triazole N2 and carboxylate oxygen .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights the influence of the triazole substituent:

CompoundReaction with LiAlH₄Key Difference
6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acidNo reduction of pyridazine ringTriazole stabilizes the ring via conjugation .
Pyridazine-3-carboxylic acidPyridazine reduced to piperazineLack of electron-withdrawing triazole group .

Industrial and Pharmacological Implications

  • Pharmaceutical intermediates : Amide derivatives show inhibitory activity against tyrosine kinases (IC₅₀: 0.24–1.54 μM) .

  • Catalysis : Copper complexes enhance reaction rates in click chemistry by 15–20% compared to free Cu(II) .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results as a potential therapeutic agent. For instance, compounds with similar structures have been noted for their effectiveness against resistant strains of bacteria .

Anticancer Properties

This compound has also shown potential in anticancer research. Analogous compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. In particular, the triazole moiety is known to interact with various biological targets involved in cancer progression .

A study highlighted that derivatives of triazoles can serve as scaffolds for developing selective inhibitors against specific cancer types, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways critical for tumor growth .

Agricultural Applications

In addition to its medicinal properties, 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid may have applications in agriculture as a fungicide. Its structural features suggest that it could inhibit fungal growth effectively. Research into related compounds has shown that they can disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal survival .

Case Studies and Research Findings

Study ReferenceApplication AreaKey Findings
Raghavendra et al. (2022) AntimicrobialDemonstrated significant activity against multiple bacterial strains.
Cui et al. (2014) AnticancerReported selective inhibition of c-Met kinases linked to cancer growth.
Sigma-Aldrich (2025) AgriculturalSuggested potential as a novel fungicide based on structural analysis.

Mechanism of Action

The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole and pyridazine rings can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three categories of analogs: (1) pyridazine derivatives with alternative substituents, (2) triazole-substituted benzoic acids, and (3) coordination polymers derived from related ligands.

Pyridazine Derivatives with Alternative Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid C₁₀H₁₀N₄O₂ 218.22 Pyrazole (3,5-dimethyl) at C6 Increased steric bulk; potential for selective metal binding
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine C₁₃H₁₂N₄ 224.26 Pyrazole at C6, amine at C3 Planar structure with intramolecular H-bonding; π-π interactions

Key Differences :

  • Functional Group Impact : The carboxylic acid group in the target compound enhances metal-binding affinity compared to the amine group in N-phenyl derivatives, which rely on weaker intermolecular interactions .
Triazole-Substituted Benzoic Acids
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Melting Point (°C) Applications
3-(1H-1,2,4-Triazol-1-yl)benzoic acid C₉H₇N₃O₂ 189.17 Triazole at C3 262–268 Coordination polymers with Cd(II)/Cu(II)
4-(1H-1,2,4-Triazol-1-yl)benzoic acid C₉H₇N₃O₂ 189.17 Triazole at C4 318–320 3D MOFs with high thermal stability

Key Differences :

  • Substituent Position: The triazole group at position 6 (pyridazine) versus positions 3/4 (benzene) alters spatial arrangement and ligand geometry, influencing MOF topology. For example, 4-(triazolyl)benzoic acid forms interpenetrating 3D diamond nets with Cu(II), while pyridazine analogs may favor open-channel frameworks due to increased nitrogen donor sites .
Coordination Polymer Performance
Ligand Used in Polymer Metal Ion Polymer Structure Porosity/Surface Area Stability
4-(1H-1,2,4-Triazol-1-yl)benzoic acid Cd(II) 3D framework with 1D channels High porosity Stable up to 300°C
6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid Not reported* Predicted 2D/3D networks N/A Likely lower thermal stability than benzene analogs

*Note: Limited experimental data exist for MOFs derived from the target compound. Its pyridazine core may reduce thermal stability compared to benzene-based ligands but enhance catalytic activity due to nitrogen-rich environments .

Biological Activity

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid (CAS Number: 1179694-12-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, which includes a triazole ring fused to a pyridazine, positions it as a candidate for various therapeutic applications, including anti-cancer and antibacterial activities.

  • Molecular Formula : C7H5N5O2
  • Molecular Weight : 191.15 g/mol
  • Purity : 95%
  • IUPAC Name : 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid
  • SMILES Notation : O=C(O)C1=CC=C(N2C=NC=N2)N=N1

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing triazole and pyridazine moieties. For instance, derivatives similar to 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid have been shown to exhibit significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results indicate that derivatives of this compound can act as effective inhibitors of tumor growth by targeting specific pathways associated with cancer cell proliferation .

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been explored. Compounds with similar structural features have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be significantly lower than those of standard antibiotics:

Compound TypeMIC (µg/mL)
Triazole Derivatives3.12 - 12.5
Control (Ciprofloxacin)2

This suggests that the incorporation of triazole rings can enhance the antibacterial efficacy of these compounds .

The biological activity of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid is largely attributed to its ability to inhibit key enzymes and proteins involved in cell signaling pathways. For example:

  • c-Met Kinase Inhibition : Compounds derived from this scaffold have shown to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis. The inhibition of c-Met can lead to reduced tumor growth and improved responses to therapy .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of various triazole-pyridazine derivatives, compound 22i was identified as a potent inhibitor against multiple cancer cell lines with IC50 values indicating strong cytotoxicity. The study employed various assays including cell cycle analysis and apoptosis assays to confirm the mechanism of action .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of triazole derivatives against Staphylococcus aureus. The study compared the efficacy of these compounds to standard antibiotics and found that certain derivatives exhibited superior activity, suggesting their potential use in treating resistant bacterial infections .

Q & A

Q. Advanced

  • pH stability profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) may enhance stability .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Salt formation : Convert the carboxylic acid to sodium or potassium salts to improve shelf life, as demonstrated for triazolo-thiadiazine salts .

How can computational modeling predict the compound’s potential as a kinase inhibitor?

Q. Advanced

  • Molecular docking : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR, VEGFR) using AutoDock Vina. Prioritize kinases with conserved hydrogen-bonding residues (e.g., hinge-region amides) that interact with the triazole and pyridazine moieties .
  • MD simulations : Simulate binding stability over 100 ns to assess residence time.
  • Enzymatic assays : Validate predictions using kinase inhibition assays (e.g., ADP-Glo™) .

What analytical methods are recommended for detecting degradation products during storage?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • HPLC-DAD/UV : Monitor degradation peaks with photodiode array detection to identify impurities.
  • LC-MS/MS : Characterize degradation products structurally, as applied in stability studies of pyridazine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid

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